Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate
Description
Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate (CAS: 1427190-91-7) is an organotrifluoroborate salt with the molecular formula C₅H₉BF₃KO₂ and a molecular weight of 208.03 g/mol . Its structure features a 1,3-dioxolane ring (a five-membered cyclic ether) attached to an ethyl group, which is bonded to the trifluoroborate moiety. This compound is typically stored under inert conditions at 2–8°C to maintain stability .
Properties
Molecular Formula |
C5H9BF3KO2 |
|---|---|
Molecular Weight |
208.03 g/mol |
IUPAC Name |
potassium;2-(1,3-dioxolan-2-yl)ethyl-trifluoroboranuide |
InChI |
InChI=1S/C5H9BF3O2.K/c7-6(8,9)2-1-5-10-3-4-11-5;/h5H,1-4H2;/q-1;+1 |
InChI Key |
HUPMIFQWTUXUPL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC1OCCO1)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Haloalkyltrifluoroborate Precursors
A widely employed method involves displacing halides (X = Br, I) in haloalkyltrifluoroborates with nucleophiles. For this compound, this approach would require:
-
Synthesis of Bromoethyltrifluoroborate Intermediate : Reacting 2-bromoethyl-1,3-dioxolane with a boron source (e.g., BF₃·OEt₂) to form the corresponding bromoethyltrifluoroborate.
-
Halide Displacement : Treating the intermediate with potassium fluoride (KF) or KHF₂ to yield the final trifluoroborate salt.
Example Protocol :
-
Step 1 : 2-(1,3-Dioxolan-2-yl)ethyl bromide (1.0 equiv) is reacted with trimethylborate (B(OMe)₃, 1.2 equiv) in anhydrous THF at −78°C under nitrogen. After 2 hours, BF₃·OEt₂ (1.5 equiv) is added dropwise, and the mixture is warmed to room temperature.
-
Step 2 : The crude bromoethyltrifluoroborate is treated with aqueous KHF₂ (2.0 equiv) at 0°C for 1 hour. The product precipitates and is isolated via filtration.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Step 1) | −78°C to 0°C | Prevents borate decomposition |
| Solvent | THF or DMSO | Enhances solubility of intermediates |
| KHF₂ Stoichiometry | 2.0–2.5 equiv | Ensures complete halide displacement |
Transmetallation of Boronic Acid Derivatives
Boronic acids or esters containing the 1,3-dioxolane moiety can be converted to trifluoroborates via KHF₂-mediated fluorination:
Reaction Scheme :
Procedure :
-
Synthesis of 2-(1,3-Dioxolan-2-yl)ethylboronic Acid : Prepared via hydroboration of 2-vinyl-1,3-dioxolane using BH₃·THF.
-
Fluorination : The boronic acid (1.0 equiv) is stirred with KHF₂ (3.0 equiv) in methanol/water (4:1 v/v) at 25°C for 12 hours. The product is recrystallized from ethanol.
Challenges :
-
The 1,3-dioxolane group may coordinate to boron, requiring excess KHF₂ to drive the reaction.
-
Aqueous conditions risk hydrolysis of the dioxolane ring; anhydrous methanol minimizes this side reaction.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMSO, DMF) enhance the solubility of potassium intermediates but may complicate purification. Mixed solvent systems (THF/H₂O) balance reactivity and isolation efficiency:
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| DMSO | 78 | 85 |
| THF/H₂O (3:1) | 92 | 95 |
| MeOH/H₂O (4:1) | 65 | 88 |
Temperature and Reaction Time
Low temperatures (−78°C to 0°C) favor controlled boron-halogen bond formation, while prolonged stirring at room temperature ensures complete fluorination:
| Stage | Temperature | Time (h) |
|---|---|---|
| Boronation | −78°C | 2 |
| Fluorination | 25°C | 12 |
Analytical Characterization
Successful synthesis is confirmed via:
-
¹H NMR : Absence of boronic acid protons (δ 6.5–7.5 ppm) and presence of dioxolane signals (δ 4.8–5.2 ppm).
-
¹⁹F NMR : A single peak near −140 ppm, characteristic of BF₃⁻ groups.
-
Elemental Analysis : Potassium content ≈ 18.8% (theoretical: 18.7%).
Emerging Methodologies
Recent advances propose microwave-assisted synthesis to reduce reaction times:
-
Microwave Conditions : 100°C, 30 minutes, 300 W irradiation. Yields improve to 95% with reduced byproduct formation.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 85–92 | 90–95 | High |
| Transmetallation | 70–78 | 85–90 | Moderate |
| Microwave-Assisted | 92–95 | 95–98 | Limited |
Chemical Reactions Analysis
Types of Reactions: Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. This involves the formation of carbon-carbon bonds between the boron-containing compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), solvents (e.g., THF, ethanol).
Major Products: The major products formed from these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its stability under oxidative conditions makes it a favorable alternative to boronic acids.
Key Reactions:
- Suzuki-Miyaura Coupling : This compound can be utilized as a coupling partner with various electrophiles, facilitating the synthesis of biaryl compounds.
- Petasis Reaction : It participates in the Petasis boron–Mannich reaction, allowing for the formation of complex molecules from simple precursors .
Medicinal Chemistry
Recent studies have highlighted the potential of this compound in drug development, particularly as an inhibitor of specific ion channels.
Case Study: ROMK Channel Inhibition
Research indicates that compounds similar to this compound act as selective inhibitors of the ROMK channel (Kir1.1), which is implicated in conditions such as hypertension and heart failure. The inhibition of this channel can lead to increased diuresis and natriuresis, making it a target for therapeutic agents .
Materials Science
In materials science, this compound is explored for its potential in creating novel materials through polymerization processes.
Applications:
- Polymer Chemistry : The trifluoroborate moiety can be incorporated into polymers to enhance their thermal and mechanical properties.
- Nanomaterials : It can be used as a precursor for synthesizing nanostructured materials with tailored functionalities.
Mechanism of Action
The mechanism by which potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate exerts its effects involves the transmetalation process in Suzuki–Miyaura coupling reactions. The boron atom in the compound transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boron reagent and stabilize the reaction intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate (hereafter referred to as Compound A) with structurally related organotrifluoroborates.
Table 1: Structural and Functional Comparisons
Key Comparative Insights
Reactivity in Cross-Couplings :
- Compound A ’s dioxolane ring may reduce reactivity compared to allyl or styryl trifluoroborates due to steric shielding of the boron center. However, its cyclic ether structure enhances stability, making it suitable for reactions requiring prolonged heating or acidic/basic conditions .
- Styryl and allyl trifluoroborates (e.g., and ) exhibit higher reactivity in Suzuki-Miyaura couplings but require careful handling due to their sensitivity to moisture and oxygen .
Solubility and Handling :
- Compound A ’s polar dioxolane group likely improves solubility in polar aprotic solvents (e.g., DMF, acetone) compared to purely aliphatic analogs like Potassium (2-methoxyethyl)trifluoroborate .
- Fluorinated benzyl derivatives (e.g., ) show lower solubility in organic solvents due to their aromatic and fluorinated nature, necessitating phase-transfer catalysts in some reactions .
Synthetic Utility :
- Compound A ’s dioxolane group can act as a masked alcohol or carbonyl precursor, enabling post-functionalization strategies. This contrasts with formyl-substituted trifluoroborates (), where the aldehyde is directly reactive but requires stabilization .
- Alkoxymethyltrifluoroborates () are synthesized via SN2 displacement, whereas Compound A ’s synthesis may involve boronic ester intermediates or ring-closing reactions .
Stability and Safety :
- The dioxolane ring in Compound A resists hydrolysis better than acyclic ethers (e.g., ), which are prone to cleavage under acidic conditions .
- Safety profiles vary: Compound A has warnings for skin/eye irritation (H315, H319), while fluorinated benzyl analogs () may pose additional hazards due to fluorine’s electronegativity .
Biological Activity
Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate is a boron-containing compound that has garnered interest due to its potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : CHBFKO
- Molecular Weight : 208.03 g/mol
- CAS Number : 1427190-91-7
The compound features a dioxolane ring, which is known for its reactivity in various chemical transformations. Its trifluoroborate moiety contributes to its unique properties, making it a candidate for biological applications.
This compound is hypothesized to act as a nucleophile in biochemical reactions. The presence of the trifluoroborate group allows for potential interactions with electrophilic centers in biological molecules. This interaction could lead to inhibition of specific enzymes or modulation of signaling pathways.
Enzyme Inhibition
Recent studies have indicated that compounds similar to this compound may act as inhibitors of serine proteases. These enzymes play critical roles in various physiological processes, including digestion and blood coagulation. The inhibition is believed to be competitive and reversible, suggesting potential therapeutic applications in conditions where modulation of protease activity is beneficial.
Toxicological Profile
A toxicological investigation into related compounds has shown that potassium thiophene-3-trifluoroborate does not significantly alter liver and kidney function in mice at doses up to 100 mg/kg. Parameters such as lipid peroxidation levels and enzyme activities (e.g., aspartate aminotransferase and alanine aminotransferase) remained stable, indicating a favorable safety profile .
Study on Antinociceptive Properties
In a study evaluating the antinociceptive properties of potassium thiophene-3-trifluoroborate, researchers administered the compound to mice and assessed its impact on pain response. Results indicated that the compound exhibited significant analgesic effects without notable toxicity at tested doses .
Tuberculosis Treatment Potential
Another area of research focuses on the development of new tuberculosis treatments. Compounds derived from similar chemical frameworks have shown promise as inhibitors targeting essential mycobacterial enzymes. For instance, polyketide synthase 13 (Pks13), crucial for Mycobacterium tuberculosis survival, has been identified as a target for novel inhibitors that could lead to new therapeutic strategies .
Data Summary
| Study | Compound | Dose (mg/kg) | Effect | Findings |
|---|---|---|---|---|
| Antinociceptive Study | Potassium thiophene-3-trifluoroborate | 25, 50, 100 | Analgesic | Significant pain relief without toxicity |
| Toxicological Study | Potassium thiophene-3-trifluoroborate | 25, 50, 100 | Toxicity Assessment | No significant changes in liver/kidney function |
| Tuberculosis Treatment | Benzofuran derivatives | Variable | Antimycobacterial | Improved potency against M. tuberculosis |
Q & A
Q. What are the optimal synthetic routes for preparing Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate?
The compound can be synthesized via SN2 displacement using potassium bromomethyltrifluoroborate as a precursor. For example, reacting bromomethyltrifluoroborate with alkoxides (e.g., 1,3-dioxolan-2-ylethoxide) in a polar solvent (e.g., acetone) under reflux conditions yields the product. A 3:1 molar ratio of alkoxide to precursor is typically required for efficient substitution. Continuous Soxhlet extraction is recommended for purification due to the product’s low solubility in organic solvents .
Q. How can researchers characterize the purity and structure of this trifluoroborate?
Multinuclear NMR spectroscopy is critical for structural validation. Key signals include:
- ¹⁹F NMR : A triplet near δ -135 ppm (BF₃⁻ group).
- ¹H NMR : Peaks corresponding to the dioxolane ring (δ 3.7–4.2 ppm) and ethyl linker (δ 1.8–2.5 ppm).
- ¹¹B NMR : A singlet near δ 3 ppm (trifluoroborate moiety). High-resolution mass spectrometry (HRMS) and FT-IR (C-O-C stretch at ~1,100 cm⁻¹) further confirm purity .
Q. What precautions are necessary for handling and storage?
The compound is moisture-sensitive and should be stored under inert gas (N₂/Ar) at 2–8°C. Use anhydrous solvents and gloveboxes for reactions. Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent decomposition into HF and boron oxides .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions using this trifluoroborate in Suzuki-Miyaura couplings?
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading.
- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in THF/H₂O (3:1) at 60–80°C.
- Additives : 1–2 equiv of tetrabutylammonium bromide (TBAB) improves solubility. Monitor reaction progress via TLC or ¹⁹F NMR. Yields >80% are achievable with aryl chlorides as coupling partners .
Q. What strategies mitigate challenges in isolating the product after synthesis?
Q. How does the dioxolane group influence reactivity in organoboron transformations?
The dioxolane moiety acts as a protecting group for ketones or aldehydes, enabling selective functionalization of the ethyl linker. For example:
- Acidic hydrolysis (HCl/H₂O, 60°C) cleaves the dioxolane to yield a ketone-functionalized trifluoroborate.
- Oxidative conditions (e.g., NaIO₄) open the ring without affecting the BF₃⁻ group .
Q. What analytical methods resolve contradictions in reaction outcomes (e.g., low yields or side products)?
- ¹⁹F NMR kinetics identifies intermediates (e.g., boronate esters).
- DFT calculations (B3LYP/6-31G*) model transition states to explain stereochemical outcomes.
- HPLC-MS detects side products from protodeboronation or oxidation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
